An In-depth Technical Guide to 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid (CAS No. 1134-00-5)
An In-depth Technical Guide to 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid (CAS No. 1134-00-5)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid, a halogenated heterocyclic compound of significant interest in medicinal chemistry. This document delves into its chemical identity, synthesis methodologies, analytical characterization, potential applications in drug discovery, and essential safety protocols. The benzofuran scaffold is a well-established pharmacophore, and the introduction of a chloro substituent at the 5-position and a methyl group at the 3-position presents a unique opportunity for modulating biological activity.[1][2] This guide is intended to be a valuable resource for researchers and professionals engaged in the design and development of novel therapeutic agents.
Chemical Identity and Physicochemical Properties
5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid is a solid organic compound. Its fundamental properties are summarized in the table below for quick reference.
| Property | Value | Source |
| CAS Number | 1134-00-5 | [3][4] |
| Molecular Formula | C₁₀H₇ClO₃ | [3][4] |
| Molecular Weight | 210.61 g/mol | [3][4] |
| IUPAC Name | 5-chloro-3-methyl-1-benzofuran-2-carboxylic acid | |
| Synonyms | 5-Chloro-3-methylbenzofuran-2-carboxylic acid, 5-chloro-3-methylbenzo[b]furan-2-carboxylic acid | [4] |
| Appearance | Solid (predicted) | |
| Purity | Typically available at ≥95% |
Synthesis of 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid
The synthesis of benzofuran-2-carboxylic acids can be achieved through various established organic reactions. A prevalent and effective method is the Perkin rearrangement of a 3-halocoumarin precursor. An alternative and often high-yielding approach involves a tandem aldol condensation followed by an intramolecular O-alkylation.
Proposed Synthetic Pathway: Tandem Aldol Condensation and Intramolecular O-Alkylation
This synthetic route offers a streamlined approach to the target molecule, starting from commercially available materials. The causality behind this choice of methodology lies in its efficiency and ability to construct the benzofuran core in a controlled manner.
Caption: Proposed synthetic workflow for 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid.
Detailed Experimental Protocol (Adapted from similar syntheses)
Step 1: Synthesis of (E)-3-(5-chloro-2-hydroxyphenyl)-2-methylacrylaldehyde (Intermediate A)
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To a solution of 5-chlorosalicylaldehyde (1 equivalent) in ethanol, add propionaldehyde (1.2 equivalents).
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Cool the mixture to 0-5 °C in an ice bath.
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Slowly add an aqueous solution of sodium hydroxide (1.5 equivalents) while maintaining the temperature below 10 °C.
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Stir the reaction mixture at room temperature for 12-16 hours.
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Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.
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Filter the solid, wash with water, and dry under vacuum to yield the α,β-unsaturated ketone intermediate.
Step 2: Synthesis of Ethyl 5-chloro-3-methyl-2-benzofurancarboxylate (Intermediate B)
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To a solution of sodium ethoxide (prepared from sodium and absolute ethanol), add ethyl acetoacetate (1.1 equivalents).
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To this solution, add Intermediate A (1 equivalent) portion-wise.
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Reflux the reaction mixture for 4-6 hours.
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Cool the mixture and pour it into ice-cold water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 3: Hydrolysis to 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid (Final Product)
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Dissolve the ester intermediate (Intermediate B) in a mixture of ethanol and an aqueous solution of sodium hydroxide.
-
Reflux the mixture for 2-3 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue with concentrated hydrochloric acid to precipitate the carboxylic acid.
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Filter the solid, wash thoroughly with cold water, and dry to obtain the final product.
Analytical Characterization
Comprehensive analytical characterization is paramount for confirming the identity and purity of the synthesized compound. The following are the expected spectral data based on the structure of 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the carboxylic acid proton. The aromatic protons on the benzofuran ring will appear as multiplets in the range of δ 7.0-8.0 ppm. The methyl protons at the 3-position will likely be a singlet around δ 2.3-2.5 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift, typically above δ 10 ppm.
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¹³C NMR: The carbon NMR spectrum will display signals for all ten carbon atoms. The carbonyl carbon of the carboxylic acid will be observed in the range of δ 165-175 ppm. The aromatic and heterocyclic carbons will resonate between δ 110-160 ppm. The methyl carbon will appear as an upfield signal around δ 15-20 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present.
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A broad O-H stretching band from the carboxylic acid will be prominent in the region of 2500-3300 cm⁻¹.
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A strong C=O stretching vibration for the carboxylic acid carbonyl group will be observed around 1700-1725 cm⁻¹.
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C-O stretching bands for the furan ring and the carboxylic acid will appear in the 1200-1300 cm⁻¹ region.
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Aromatic C-H stretching will be seen just above 3000 cm⁻¹, and C-Cl stretching will be observed in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
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The mass spectrum should show a molecular ion peak (M⁺) at m/z 210 and an M+2 peak at m/z 212 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.
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Common fragmentation patterns would involve the loss of the carboxylic acid group (-COOH) and other fragments of the benzofuran ring.
Applications in Drug Development
The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6][7] The presence of a chloro substituent on the benzofuran ring is known to enhance the biological activity of these compounds.[2]
Caption: Potential therapeutic applications of 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid.
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Antimicrobial and Antifungal Activity: Studies on similar chlorinated benzofuran derivatives have demonstrated significant antimicrobial and antifungal activity.[1][2] The electron-withdrawing nature of the chlorine atom can influence the electronic properties of the molecule, potentially enhancing its interaction with microbial targets.[2] This makes 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid a promising lead for the development of new anti-infective agents.
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Anti-inflammatory Potential: Benzofuran derivatives have been investigated for their anti-inflammatory properties.[8][9] Research on structurally related chlorinated benzofurans has shown potential in modulating inflammatory responses, suggesting that this compound could be a candidate for developing novel anti-inflammatory drugs.[10]
-
Anticancer Activity: The benzofuran nucleus is present in several natural and synthetic compounds with anticancer activity.[11] Halogenated derivatives, in particular, have shown potent cytotoxic effects against various cancer cell lines.[1] Further investigation into the anticancer potential of 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid is warranted.
-
Kinase Inhibition: Many small molecule kinase inhibitors, crucial in cancer therapy, feature heterocyclic scaffolds. Benzofuran derivatives have been designed as potent inhibitors of various kinases, such as CDK2.[12] The specific substitution pattern of the title compound makes it an interesting candidate for screening against a panel of protein kinases.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion
5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid is a versatile building block with significant potential in the field of drug discovery. Its synthesis is achievable through established chemical methodologies, and its structure suggests a range of promising biological activities. This technical guide provides a foundational understanding of this compound, intended to empower researchers to explore its therapeutic potential further. The combination of the privileged benzofuran scaffold with a strategic halogenation pattern underscores its importance as a target for future research and development in medicinal chemistry.
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